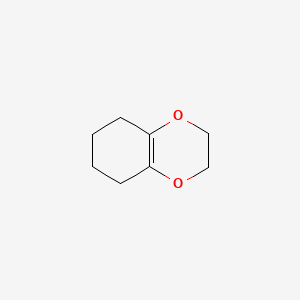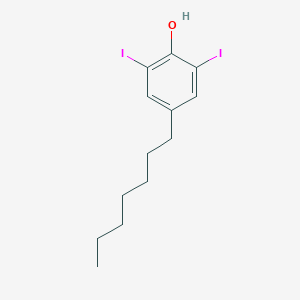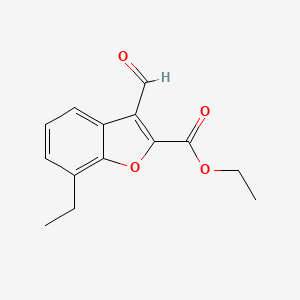
7,7-Diphenylcyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Diphenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and two phenyl groups attached to the seventh carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylcyclohepta-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diphenylacetylene with cycloheptatriene in the presence of a catalyst such as palladium or platinum. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, resulting in a saturated cycloheptane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Saturated cycloheptane derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
7,7-Diphenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 7,7-Diphenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cycloheptatriene: A simpler analog with a seven-membered ring and three conjugated double bonds but without phenyl groups.
Azulene: A fused ring system containing a cycloheptatriene ring and a five-membered ring, known for its aromaticity and unique color.
Heptalene: Composed of two fused cycloheptatriene rings, exhibiting interesting electronic properties.
Uniqueness: 7,7-Diphenylcyclohepta-1,3,5-triene stands out due to the presence of phenyl groups, which enhance its stability and reactivity. These groups also provide additional sites for functionalization, making the compound versatile for various applications.
Eigenschaften
CAS-Nummer |
112423-70-8 |
|---|---|
Molekularformel |
C19H16 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
7,7-diphenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C19H16/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-16H |
InChI-Schlüssel |
JWCHWUDTKQARMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)



![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)

![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)


